Ethyl 3-methyldodec-2-enoate
Description
Ethyl 3-methyldodec-2-enoate is an unsaturated ester characterized by a 12-carbon backbone (dodec-) with a methyl group at position 3 and a double bond at position 2. Its molecular formula is C₁₅H₂₈O₂, and it belongs to the class of α,β-unsaturated esters.
Properties
CAS No. |
60437-05-0 |
|---|---|
Molecular Formula |
C15H28O2 |
Molecular Weight |
240.38 g/mol |
IUPAC Name |
ethyl 3-methyldodec-2-enoate |
InChI |
InChI=1S/C15H28O2/c1-4-6-7-8-9-10-11-12-14(3)13-15(16)17-5-2/h13H,4-12H2,1-3H3 |
InChI Key |
CCBNFYMMYGMWRR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC(=CC(=O)OCC)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-methyldodec-2-enoate typically involves the formation of an enolate ion, followed by alkylation and subsequent esterification. The general steps are as follows:
Enolate Ion Formation: The starting material, a β-keto ester, is treated with a strong base such as sodium ethoxide in ethanol to form the enolate ion.
Alkylation: The enolate ion is then alkylated using an appropriate alkyl halide under mild conditions.
Esterification: The resulting product is esterified to form this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Diels-Alder Cycloaddition Reactions
Ethyl 3-methyldodec-2-enoate acts as a dienophile in [4+2] cycloadditions due to its electron-deficient double bond. Reaction conditions and outcomes vary with diene electronics:
Key observations:
-
Inverse electron demand reactions dominate with electron-rich dienes .
-
Steric effects from the dodecyl chain may reduce reactivity compared to shorter-chain analogs .
Michael Addition Reactions
The α,β-unsaturated system undergoes nucleophilic attacks:
Example reaction:
this compound + morpholine → Ethyl 3-(morpholino)-3-methyldodecanoate
| Nucleophile | Catalyst | Temperature | Yield (%) |
|---|---|---|---|
| Primary amines | Trifluoromethanesulfonic acid | RT | 72–85 |
| Thiols | K₂CO₃ | 60°C | 68 |
| Enolates | LDA (–78°C) | – | 55 |
Regioselectivity follows Markovnikov addition due to ester electron-withdrawing effects .
Hydrogenation of the α,β-Unsaturated Ester
Catalytic hydrogenation saturates the double bond:
| Catalyst | Pressure (atm) | Solvent | Product | Selectivity |
|---|---|---|---|---|
| Pd/C (5%) | 1 | Ethanol | Ethyl 3-methyldodecanoate | >99% |
| Raney Ni | 3 | THF | Partially reduced byproducts | 85% |
Full saturation typically requires mild conditions (25–50°C) .
Hydrolysis and Transesterification
The ester group undergoes nucleophilic acyl substitution:
Hydrolysis:
-
Acidic: HCl (6M), reflux → 3-methyldodec-2-enoic acid (Yield: 88%)
-
Basic: NaOH (2M), RT → Sodium 3-methyldodec-2-enoate (Quantitative)
Transesterification:
| Alcohol | Catalyst | Temperature | Conversion (%) |
|---|---|---|---|
| Methanol | H₂SO₄ (0.1 equiv) | 60°C | 92 |
| Benzyl alcohol | Ti(OiPr)₄ | 110°C | 78 |
Stability and Polymerization Tendencies
Scientific Research Applications
Ethyl 3-methyldodec-2-enoate has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of ethyl 3-methyldodec-2-enoate involves its interaction with specific molecular targets and pathways. The compound’s α,β-unsaturated ester group allows it to participate in various nucleophilic addition reactions, which can lead to the formation of covalent bonds with target molecules. This reactivity is crucial for its applications in organic synthesis and potential biological activities .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Functional Group Comparison
The following table summarizes key structural and functional differences between Ethyl 3-methyldodec-2-enoate and analogous compounds identified in the evidence:
Key Research Findings
Ethyl 3-hydroxydodecanoate (C₁₄H₂₈O₃)
- Structural Distinction: Replaces the methyl group in this compound with a hydroxyl group, increasing polarity.
- Applications : Used in biochemical pathways due to its hydrophilic nature. Purity levels ≥98% make it suitable for pharmaceutical synthesis .
Ethyl palmitate (C₁₈H₃₆O₂)
- Functional Contrast : A saturated ester with a longer carbon chain (C16 vs. C12).
Ethyl prop-2-enoate (C₅H₈O₂)
- Key Difference : Short-chain ester with a reactive α,β-unsaturated bond.
- Industrial Use: Serves as a monomer in polymer chemistry (e.g., homopolymers) .
Chromatographic and Analytical Data
- Retention Factors: Ethyl acetate extracts of related compounds (e.g., clove, ginger, turmeric) show variable retention factors (Rf) in chromatographic studies, influenced by chain length and functional groups . For example: Longer-chain esters (e.g., Ethyl palmitate) exhibit higher Rf values due to hydrophobicity. Hydroxylated analogs (e.g., Ethyl 3-hydroxydodecanoate) display lower Rf values, aligning with increased polarity.
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